3-Chloro-2-[(methylamino)methyl]phenol
Description
Structural Context and Rationale for Investigating Substituted Phenols and Amino-Functionalized Compounds
The scientific rationale for exploring a molecule like 3-Chloro-2-[(methylamino)methyl]phenol is firmly rooted in the established significance of its core components: substituted phenols and amino-functionalized compounds. These structural motifs are ubiquitous in nature and pharmacology, forming the backbone of numerous essential medicines and biologically active molecules. researchgate.netacs.org
Substituted Phenols: The phenol (B47542) moiety is a recurring feature in a vast array of pharmaceuticals. nsf.gov Its hydroxyl group is a versatile hydrogen bond donor and acceptor, crucial for molecular recognition and binding to biological targets such as enzymes and receptors. stereoelectronics.org The aromatic ring itself can engage in various non-covalent interactions, while substituents on the ring modulate the compound's electronic properties, acidity, and lipophilicity. Halogenation, particularly chlorination, is a common strategy in drug design to enhance metabolic stability, binding affinity, or cell membrane permeability. nih.gov
Amino-Functionalized Compounds: Amines are another cornerstone of medicinal chemistry. stereoelectronics.org The nitrogen atom can act as a hydrogen bond acceptor, and primary or secondary amines can also be hydrogen bond donors. Furthermore, under physiological conditions, the amino group is often protonated, allowing for strong ionic interactions with biological targets. stereoelectronics.org The presence of an amino group is a key feature in countless drug classes, contributing significantly to their pharmacological profiles. In organic synthesis, amino-functionalized compounds are valuable intermediates and building blocks for constructing more complex molecular frameworks. organic-chemistry.orgresearchgate.netacs.org
The combination of these motifs in a single molecule, as seen in this compound, creates a scaffold with high potential for diverse biological interactions and synthetic utility.
Table 1: Examples of Marketed Drugs Featuring Phenol, Amine, and Chloro-Substituents
| Drug | Structural Motif(s) | Therapeutic Class |
|---|---|---|
| Sertraline | Chlorophenyl, Secondary Amine | Antidepressant |
| Ractopamine | Phenol, Secondary Amine | Veterinary Drug (repartitioning agent) |
| Labetalol | Phenol, Secondary Amine | Antihypertensive |
| Dichlorphen | Chlorophenol | Antimicrobial |
Positioning of this compound within Contemporary Organic Synthesis and Medicinal Chemistry Scaffolds
Given its structural features, this compound is well-positioned to serve as a valuable scaffold or intermediate in both organic synthesis and medicinal chemistry. The molecule is a trifunctional building block, offering multiple sites for chemical modification.
The Phenolic Hydroxyl Group: Can be alkylated to form ethers, acylated to form esters, or used to direct further electrophilic aromatic substitution.
The Secondary Amine: Can undergo N-alkylation, N-acylation, or be used in coupling reactions to build larger, more complex structures.
The Aromatic Ring: Can potentially undergo further substitution reactions, although the existing substituents will direct the position of new groups.
This versatility makes it an attractive starting point for the synthesis of libraries of related compounds for drug discovery screening. The specific ortho-relationship between the hydroxyl and the methylaminomethyl group allows for potential intramolecular hydrogen bonding, which can influence the molecule's conformation and properties. This arrangement is also a key feature of Mannich bases, a class of compounds known for a wide range of biological activities.
While specific data for this compound is not widely available in peer-reviewed literature, its physicochemical properties can be predicted. These properties are crucial for its potential as a drug candidate, influencing absorption, distribution, metabolism, and excretion (ADME).
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Medicinal Chemistry |
|---|---|---|
| Molecular Formula | C₈H₁₀ClNO | Defines the elemental composition. |
| Molecular Weight | 171.62 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of 5). |
| Topological Polar Surface Area (TPSA) | 32.3 Ų | Suggests good potential for cell membrane permeability. |
| logP (Octanol/Water Partition Coeff.) | ~2.0-2.5 | Indicates a balance between hydrophilicity and lipophilicity, favorable for drug-likeness. |
| Hydrogen Bond Donors | 2 | The OH and NH groups can interact with biological targets. |
| Hydrogen Bond Acceptors | 2 | The O and N atoms can accept hydrogen bonds. |
Note: These values are estimations based on computational models and the properties of structurally similar compounds.
Identification of Knowledge Gaps and Specific Research Objectives for this compound
Despite its promising structure, there is a significant lack of published research specifically focused on this compound. This represents a substantial knowledge gap in the chemical literature. The synthesis, characterization, and evaluation of this compound's properties and potential applications remain largely unexplored.
To address this, a clear set of research objectives can be defined:
Development of a Robust Synthetic Route: A primary objective would be to establish an efficient and scalable synthesis for this compound. A likely approach would be the Mannich reaction of 3-chlorophenol (B135607) with formaldehyde (B43269) and methylamine, or the reductive amination of 3-chloro-2-hydroxybenzaldehyde (B16314) with methylamine.
Comprehensive Physicochemical and Structural Characterization: Once synthesized, the compound must be fully characterized using modern analytical techniques. This includes:
Spectroscopic Analysis: Nuclear Magnetic Resonance (¹H, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure.
Purity Determination: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to assess purity.
X-ray Crystallography: To determine the precise three-dimensional structure and intermolecular interactions in the solid state.
Exploration of Chemical Reactivity: Systematic investigation of the reactivity at each of the three functional groups would be essential to establish its utility as a synthetic intermediate. This would involve performing a range of reactions such as etherification, esterification, N-acylation, and further aromatic substitutions.
Preliminary Biological Screening: A crucial research goal would be to evaluate the biological activity of this compound. Based on its structural motifs, it could be screened for a variety of activities, including but not limited to:
Antimicrobial (antibacterial, antifungal) activity.
Anticancer activity.
Enzyme inhibition (e.g., kinases, proteases).
Receptor binding assays (e.g., adrenergic, dopaminergic receptors).
The pursuit of these objectives would fill the current knowledge void and determine the true potential of this compound as a valuable compound in the fields of organic synthesis and medicinal chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
3-chloro-2-(methylaminomethyl)phenol |
InChI |
InChI=1S/C8H10ClNO/c1-10-5-6-7(9)3-2-4-8(6)11/h2-4,10-11H,5H2,1H3 |
InChI Key |
GXBYHOSVSMASBL-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=CC=C1Cl)O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Profiling of 3 Chloro 2 Methylamino Methyl Phenol
Reactions at the Phenolic Hydroxyl Group
The phenolic hydroxyl group is weakly acidic and its oxygen atom is nucleophilic. Reactions at this site typically involve the deprotonation of the hydroxyl group by a base, followed by an attack on an electrophile.
O-Alkylation: The hydroxyl group of 3-Chloro-2-[(methylamino)methyl]phenol can be converted into an ether through O-alkylation. This is commonly achieved via a Williamson-type ether synthesis, where the phenol (B47542) is first treated with a base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide ion. This more nucleophilic species then reacts with an alkyl halide or another suitable alkylating agent to form the ether product. The choice of base and solvent is crucial to favor O-alkylation over potential N-alkylation at the secondary amine.
O-Acylation: Esterification of the phenolic hydroxyl group, or O-acylation, can be accomplished by reacting the compound with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). These reactions are often performed in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct (HCl or a carboxylic acid) and to catalyze the reaction. Alternatively, acid catalysis can be employed.
The table below summarizes potential O-alkylation and O-acylation reactions.
| Reaction Type | Reagent | Conditions | Potential Product |
| O-Methylation | Methyl iodide (CH₃I) | Base (e.g., K₂CO₃), Acetone | 1-Chloro-2-(methoxymethyl)-3-[(methylamino)methyl]benzene |
| O-Benzylation | Benzyl bromide (BnBr) | Base (e.g., NaH), THF | 1-Chloro-2-[(benzoyloxy)methyl]-3-[(methylamino)methyl]benzene |
| O-Acetylation | Acetic anhydride ((CH₃CO)₂O) | Base (e.g., Pyridine) | 3-Chloro-2-[(methylamino)methyl]phenyl acetate |
| O-Benzoylation | Benzoyl chloride (PhCOCl) | Base (e.g., Et₃N), CH₂Cl₂ | 3-Chloro-2-[(methylamino)methyl]phenyl benzoate |
For analytical purposes, particularly in gas chromatography (GC), it is often necessary to derivatize polar functional groups like phenolic hydroxyls to increase their volatility and thermal stability. A common derivatization technique is silylation, which replaces the acidic proton of the hydroxyl group with a trialkylsilyl group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. This reaction typically involves treating the phenol with a silylating agent in an appropriate solvent.
The table below illustrates a typical derivatization reaction.
| Derivatization Type | Reagent | Typical Conditions | Product |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Anhydrous solvent (e.g., Acetonitrile), Heat | 3-Chloro-2-({methyl[trimethylsilyl]amino}methyl)-1-(trimethylsilyloxy)benzene |
Transformations Involving the Methylamino Group
The secondary amine in the methylamino group is nucleophilic and basic, making it a site for a variety of chemical transformations.
N-Alkylation: The secondary amine can be alkylated to form a tertiary amine using alkyl halides. The reaction proceeds via nucleophilic substitution. If an excess of the alkylating agent is used, the resulting tertiary amine can be further alkylated to form a quaternary ammonium (B1175870) salt. Selective N-alkylation in the presence of the phenolic hydroxyl group can be challenging and may require protection of the -OH group or careful selection of reaction conditions.
N-Acylation: The methylamino group readily reacts with acylating agents like acyl chlorides and acid anhydrides to form stable amide derivatives. This reaction is typically faster and more favorable at the amine than at the phenolic hydroxyl group under neutral or slightly basic conditions.
The table below details potential N-alkylation and N-acylation reactions.
| Reaction Type | Reagent | Conditions | Potential Product |
| N-Ethylation | Ethyl iodide (CH₃CH₂I) | Base (e.g., K₂CO₃), Acetonitrile | 3-Chloro-2-{[ethyl(methyl)amino]methyl}phenol |
| N-Acetylation | Acetyl chloride (CH₃COCl) | Base (e.g., Et₃N), CH₂Cl₂ | N-{[2-Chloro-6-hydroxyphenyl]methyl}-N-methylacetamide |
| N-Sulfonylation | Tosyl chloride (TsCl) | Base (e.g., Pyridine) | N-{[2-Chloro-6-hydroxyphenyl]methyl}-4,N-dimethylbenzenesulfonamide |
The ortho-aminomethyl phenol scaffold is a valuable precursor for the synthesis of various heterocyclic systems through intramolecular cyclization. A notable reaction for this class of compounds is the condensation with aldehydes or ketones to form 1,3-benzoxazine derivatives. This transformation involves the initial formation of an iminium ion from the secondary amine and the carbonyl compound, followed by an intramolecular electrophilic attack by the phenolic hydroxyl group.
Oxidative cyclization represents another, albeit less common, pathway for creating fused ring systems from phenol derivatives, often mediated by hypervalent iodine reagents.
The following table presents examples of cyclization reactions.
| Reagent | Conditions | Heterocyclic Product |
| Formaldehyde (B43269) (CH₂O) | Heat, Solvent (e.g., Dioxane) | 4-Chloro-2-methyl-2,3-dihydro-1H-benzo[e]oxazine |
| Benzaldehyde (PhCHO) | Acid catalyst, Heat | 4-Chloro-2-methyl-3-phenyl-2,3-dihydro-1H-benzo[e]oxazine |
The secondary amine functional group in this compound can act as a base or nucleophilic catalyst in various organic reactions. Although specific studies detailing the catalytic use of this particular compound are not widely available, compounds with similar aminophenol structures are known to exhibit catalytic activity.
As a basic catalyst, the amine can facilitate reactions such as Knoevenagel condensations or Michael additions by deprotonating a pronucleophile. In nucleophilic catalysis, the amine can react with a substrate to form a more reactive intermediate, such as an enamine or an iminium ion, which then reacts with another substrate before the catalyst is regenerated. Furthermore, the aminophenol structure can serve as a bidentate ligand for metal ions, potentially forming catalytically active metal complexes for various transformations.
Aromatic Ring Functionalization and Electrophilic/Nucleophilic Aromatic Substitution Patterning
Further functionalization of the aromatic ring of this compound is governed by the directing effects of the existing substituents. In electrophilic aromatic substitution (EAS), the incoming electrophile is directed to specific positions on the ring. libretexts.orglumenlearning.com
The substituents on the ring have the following characteristics:
-OH (Hydroxyl): A strongly activating, ortho-, para-directing group. ucalgary.cawikipedia.org
-CH2NHCH3 ((Methylamino)methyl): An activating, ortho-, para-directing group.
-Cl (Chloro): A deactivating, yet ortho-, para-directing group. libretexts.org
Considering these effects:
Position C-5: This position is para to the strongly activating -OH group and para to the activating -(methylamino)methyl group. It is meta to the deactivating -Cl group. This convergence of activating effects makes C-5 the most likely site for electrophilic attack.
Position C-6: This position is ortho to the strongly activating -OH group and para to the -Cl group. However, it is sterically hindered by the adjacent chloro and (methylamino)methyl groups, making it a less favorable site for substitution.
Position C-4: This position is ortho to the -Cl group and meta to the -OH group. While it receives a directing effect from the chlorine, it is meta to the strongest activator, making it less reactive than position C-5.
Therefore, the predicted order of reactivity for electrophilic aromatic substitution is C-5 > C-4 > C-6 . Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation would be expected to yield the 5-substituted product as the major isomer.
Investigation of Intramolecular Interactions and Conformational Dynamics Affecting Reactivity
The spatial arrangement of the functional groups in this compound allows for significant intramolecular interactions, which can influence its conformation and, consequently, its chemical reactivity.
The most prominent interaction is the potential for an intramolecular hydrogen bond between the hydrogen atom of the phenolic hydroxyl group (-OH) and the lone pair of electrons on the nitrogen atom of the (methylamino)methyl side chain. This type of interaction is common in ortho-aminophenol derivatives and can lead to the formation of a stable, planar, six-membered pseudo-ring. nih.govnih.govnih.gov
Computational and spectroscopic studies on related 2-(N-dimethylaminomethyl)phenols have shown that the presence of a chloro substituent at the C-3 position can sterically force the aminomethyl group closer to the hydroxyl group. researchgate.net This enforced proximity shortens the O-H···N distance, resulting in a stronger intramolecular hydrogen bond compared to analogues without the 3-chloro substituent. researchgate.net
The consequences of this strong intramolecular hydrogen bond on the molecule's reactivity include:
Reduced Acidity and Nucleophilicity: The involvement of the phenolic proton and the nitrogen's lone pair in the hydrogen bond decreases the acidity of the hydroxyl group and the nucleophilicity/basicity of the amino group. This can affect reactions that require these groups to act as nucleophiles or bases, or that involve deprotonation of the phenol.
Conformational Rigidity: The hydrogen bond locks the aminomethyl side chain into a specific orientation relative to the aromatic ring. This rigidity can influence the steric accessibility of adjacent sites on the ring (e.g., C-3 and C-4) and may affect the rate and outcome of reactions at those positions.
Modulation of Electronic Properties: The formation of the hydrogen bond can alter the electron distribution within the aromatic ring, potentially influencing its reactivity in electrophilic or nucleophilic substitution reactions.
| Interaction Type | Involved Groups | Potential Effect on Reactivity |
|---|---|---|
| Intramolecular Hydrogen Bond (O-H···N) | Phenolic -OH and Amino -N(H)CH3 | Decreases phenolic acidity and amine basicity/nucleophilicity. Imparts conformational rigidity, affecting steric access to reactive sites. |
| Steric Repulsion | 3-Chloro and 2-(Methylamino)methyl | Strengthens the O-H···N hydrogen bond by reducing the distance between the interacting groups. researchgate.net May hinder reactions at the C-3 and C-4 positions. |
| Weak Hydrogen Bond (O-H···Cl) | Phenolic -OH and 3-Chloro | Possible, but likely much weaker than the O-H···N bond. Studies on 2-chlorophenols suggest a weak interaction exists. rsc.org May slightly influence the orientation of the hydroxyl group. |
Spectroscopic Characterization and Advanced Structural Elucidation of 3 Chloro 2 Methylamino Methyl Phenol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
High-Resolution 1D NMR (¹H, ¹³C, ¹⁵N) Chemical Shift and Coupling Constant Analysis
For a definitive structural analysis of 3-Chloro-2-[(methylamino)methyl]phenol, 1D NMR spectra would be essential.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the phenol (B47542) ring would appear as a complex splitting pattern in the aromatic region (typically 6.5-8.0 ppm). The benzylic protons of the CH₂ group would likely appear as a singlet or a doublet, depending on the coupling with the adjacent amino proton. The methyl protons of the CH₃ group would also likely be a singlet or a doublet, coupled to the NH proton. The phenolic OH and the amino NH protons would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR: The carbon-13 NMR spectrum would display a signal for each unique carbon atom. The aromatic carbons would resonate in the downfield region (typically 110-160 ppm). The carbon bearing the chlorine atom and the carbon bearing the hydroxyl group would have characteristic chemical shifts. The benzylic carbon (CH₂) and the methyl carbon (CH₃) would appear in the upfield region of the spectrum.
¹⁵N NMR: Nitrogen-15 NMR, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, could provide information about the electronic environment of the nitrogen atom in the methylamino group.
Hypothetical ¹H and ¹³C NMR Data for this compound:
| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Aromatic-H | 6.8 - 7.5 (m) | 115 - 155 |
| -CH₂- | ~3.8 (s) | ~50 |
| -NH- | Variable (br s) | - |
| -CH₃ | ~2.4 (s) | ~35 |
| -OH | Variable (br s) | - |
This table is illustrative and does not represent actual experimental data.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
To unambiguously assign the signals from 1D NMR and to understand the connectivity and spatial arrangement of atoms, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between adjacent aromatic protons, helping to elucidate the substitution pattern on the phenol ring. It could also show a correlation between the NH proton and the CH₂ and CH₃ protons if coupling exists.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the assignments of their attached protons (e.g., correlating the benzylic CH₂ proton signal to its corresponding carbon signal).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can help to determine the conformation of the (methylamino)methyl side chain relative to the phenol ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula, confirming the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen in the correct proportions. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key feature in the mass spectrum, with the molecular ion peak (M⁺) being accompanied by an M+2 peak of about one-third the intensity.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation
In tandem mass spectrometry, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. For this compound, characteristic fragmentation patterns would be expected. For example, cleavage of the benzylic C-C bond could lead to the formation of a stable benzylic cation. The loss of the methylamino group or the chlorine atom would also be plausible fragmentation pathways that would help to confirm the proposed structure.
Hypothetical Fragmentation Data for this compound:
| Fragment Ion (m/z) | Possible Structure/Loss |
| [M-CH₃NH]⁺ | Loss of the methylamino group |
| [M-Cl]⁺ | Loss of the chlorine atom |
| [C₇H₆ClO]⁺ | Benzylic cleavage |
This table is illustrative and does not represent actual experimental data.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman).
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching of the secondary amine would likely appear in a similar region, possibly overlapping with the O-H band. C-H stretching vibrations of the aromatic ring and the alkyl groups would be observed around 2800-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. A C-Cl stretching vibration would be expected in the fingerprint region, typically below 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. Aromatic ring vibrations are often strong in Raman spectra. This technique could be particularly useful for observing symmetric vibrations that are weak or absent in the IR spectrum.
Hypothetical Vibrational Spectroscopy Data for this compound:
| Functional Group | Hypothetical IR Frequency (cm⁻¹) | Hypothetical Raman Frequency (cm⁻¹) |
| O-H stretch (phenol) | 3200-3600 (broad) | Weak |
| N-H stretch (amine) | 3300-3500 | Weak |
| C-H stretch (aromatic) | 3000-3100 | Strong |
| C-H stretch (alkyl) | 2850-2960 | Strong |
| C=C stretch (aromatic) | 1450-1600 | Strong |
| C-Cl stretch | < 800 | Moderate |
This table is illustrative and does not represent actual experimental data.
Electronic Absorption and Fluorescence Spectroscopy (UV-Vis) for Chromophore Analysis
Detailed electronic absorption and fluorescence spectroscopic data for this compound, including absorption maxima (λmax), molar absorptivity (ε), emission wavelengths, and quantum yields, have not been reported in peer-reviewed literature. However, analysis of analogous phenolic compounds allows for postulation of its likely chromophoric behavior. The phenol ring substituted with a chlorine atom and an aminoalkyl group constitutes the primary chromophore. It is anticipated that this compound would exhibit characteristic π→π* transitions in the ultraviolet region. The presence of the methylamino and chloro substituents on the phenol ring would be expected to influence the precise wavelengths and intensities of these absorptions.
For comparison, studies on other substituted phenols provide a framework for understanding potential spectroscopic characteristics. The electronic spectra of such compounds are sensitive to solvent polarity and pH, which can affect the protonation state of the phenolic hydroxyl and the amino group, thereby altering the electronic structure and spectroscopic signature. Further experimental investigation is required to fully characterize the UV-Vis absorption and fluorescence properties of this compound.
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis
A definitive single-crystal X-ray diffraction analysis for this compound has not been published. Consequently, precise details of its solid-state molecular structure, including bond lengths, bond angles, and crystal packing arrangement, remain undetermined.
Correlation of Experimental Spectroscopic Data with Computational Predictions
In the absence of experimental spectroscopic and crystallographic data for this compound, a correlation with computational predictions cannot be definitively established. Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for predicting spectroscopic properties and molecular geometries. Such studies on related phenolic compounds have demonstrated good agreement between calculated and experimental data for UV-Vis spectra, vibrational frequencies, and NMR chemical shifts.
A computational investigation of this compound would be invaluable for predicting its spectroscopic and structural properties. The results of such a study would provide a theoretical framework to compare against future experimental findings, aiding in the detailed assignment of spectroscopic transitions and the understanding of its molecular and electronic structure.
Computational and Theoretical Investigations of 3 Chloro 2 Methylamino Methyl Phenol
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to model the electronic structure and predict various chemical properties. For a molecule like 3-Chloro-2-[(methylamino)methyl]phenol, these calculations would typically be performed using a basis set such as 6-311++G(d,p) to ensure a high degree of accuracy.
Electronic Structure Analysis (Molecular Orbitals, Charge Distribution, Electrostatic Potential)
Electronic structure analysis provides deep insights into the reactivity and stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions are key indicators of a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity and kinetic stability.
Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom, highlighting the electrophilic and nucleophilic centers within the molecule. The molecular electrostatic potential (MEP) map visually represents the charge distribution, with red regions indicating electron-rich areas (prone to electrophilic attack) and blue regions indicating electron-deficient areas (prone to nucleophilic attack).
Table 1: Hypothetical Electronic Properties of this compound This table is for illustrative purposes only and is not based on published experimental or computational data.
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 D |
Conformational Analysis and Energy Minima Identification
The flexible side chain of this compound allows for multiple spatial arrangements, or conformations. Conformational analysis is performed to identify the most stable three-dimensional structures, known as energy minima. This process involves systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer. The conformer with the lowest energy is the most stable and likely to be the most populated at room temperature. Understanding the stable conformations is vital as the geometry of the molecule can significantly influence its biological activity and physical properties.
Table 2: Hypothetical Relative Energies of this compound Conformers This table is for illustrative purposes only and is not based on published experimental or computational data.
| Conformer | Dihedral Angle (C1-C2-C(sidechain)-N) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | 60° | 0.00 (Global Minimum) |
| 2 | 180° | 1.5 |
| 3 | -60° | 2.1 |
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)
Computational methods can accurately predict spectroscopic data, which is invaluable for the identification and characterization of the compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts, when compared to experimental data, can confirm the molecular structure.
Similarly, the calculation of vibrational frequencies can predict the Infrared (IR) spectrum. The frequencies and intensities of the vibrational modes correspond to specific functional groups and bond vibrations within the molecule, such as O-H stretching, N-H bending, and C-Cl stretching.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound This table is for illustrative purposes only and is not based on published experimental or computational data.
| Parameter | Predicted Value | Assignment |
|---|---|---|
| ¹H NMR Chemical Shift | 9.8 ppm | Phenolic -OH |
| ¹³C NMR Chemical Shift | 155 ppm | C-OH |
| IR Frequency | 3400 cm⁻¹ | O-H Stretch |
| IR Frequency | 3350 cm⁻¹ | N-H Stretch |
| IR Frequency | 750 cm⁻¹ | C-Cl Stretch |
Reaction Mechanism Modeling and Transition State Characterization
Theoretical modeling can be used to elucidate the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a proposed reaction pathway, researchers can identify the transition state—the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state provides critical information about the reaction's feasibility and rate. For instance, modeling the N-methylation or O-acylation of the molecule would reveal the activation energy barriers and help in optimizing reaction conditions.
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
While quantum chemical calculations are typically performed on a single molecule in a vacuum, Molecular Dynamics (MD) simulations can model the behavior of the molecule in a solution, providing a more realistic representation of its environment. MD simulations track the movements and interactions of the solute molecule and surrounding solvent molecules over time. This approach is used to study solvation effects, the dynamics of conformational changes, and the formation of intermolecular interactions, such as hydrogen bonds with water or other solvent molecules.
Quantitative Structure-Property Relationship (QSPR) Descriptors from Computational Models
Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the structural features of molecules with their physical, chemical, or biological properties. Computational models of this compound can be used to calculate a wide range of molecular descriptors. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, partial charges). These calculated values can then be used in QSPR models to predict properties like solubility, boiling point, or receptor binding affinity without the need for experimental measurements.
Theoretical Basis for Intramolecular Hydrogen Bonding and Conformational Preferences
Computational and theoretical investigations provide significant insights into the structural and electronic properties of this compound. The molecule's conformational preferences are largely dictated by the formation of a strong intramolecular hydrogen bond, a phenomenon that has been extensively studied in related ortho-substituted phenols and Mannich bases. researchgate.netmdpi.com Theoretical models, including ab initio and Density Functional Theory (DFT) calculations, are employed to elucidate the energetics and geometries of the stable conformers. researchgate.netnih.gov
The primary structural feature of this compound is the proximity of a hydrogen bond donor, the phenolic hydroxyl (-OH) group, and a hydrogen bond acceptor, the nitrogen atom of the (methylamino)methyl side chain. This arrangement facilitates the formation of a six-membered pseudo-ring, which significantly stabilizes the molecule's planar conformation. researchgate.net
The strength and geometry of this O-H···N intramolecular hydrogen bond are influenced by two key factors originating from the chloro substituent:
Electronic Effects : The chlorine atom at the 3-position acts as an electron-withdrawing group. This inductive effect decreases the electron density on the phenyl ring and, consequently, on the phenolic oxygen atom. researchgate.netnih.gov The reduced electron density on the oxygen makes the O-H bond more polarized and the hydroxyl proton more acidic, thereby increasing its ability to act as a hydrogen bond donor. nih.gov This leads to a stronger and shorter hydrogen bond with the neighboring amino nitrogen. researchgate.net
Steric Effects : Theoretical studies on analogous compounds, such as 3-chloro-substituted 2-(N-dimethylaminomethyl)phenols, have revealed a significant steric influence. researchgate.net The chlorine atom at the 3-position sterically repels the adjacent [(methylamino)methyl] side chain. This repulsion forces the aminomethyl group to move closer to the hydroxyl group, leading to a shorter distance between the oxygen and nitrogen atoms (O···N). researchgate.net This enforced proximity significantly enhances the strength of the intramolecular hydrogen bond, an effect termed "steric enhancement". researchgate.net
Conformational analysis indicates that the molecule's structure is overwhelmingly dominated by the conformer that allows for this intramolecular hydrogen bond. The planarity of the resulting six-membered ring is a characteristic feature, stabilized by electron delocalization, a phenomenon known as Resonance-Assisted Hydrogen Bonding (RAHB). mdpi.com The energy of such intramolecular hydrogen bonds in phenolic compounds can range from 5.4 to 15.4 kcal/mol, indicating a very stable interaction. mdpi.com
Theoretical calculations on similar molecules provide expected geometric parameters for this stable conformation. The planarity is stabilized by an intramolecular O-H···N hydrogen bond, which forms an S(6) ring motif. researchgate.netnih.gov
Table 1: Predicted Geometric Parameters for the Intramolecular Hydrogen Bond in this compound based on Analogous Structures
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| O-H Bond Length (Å) | ~0.98 - 1.02 | Elongated compared to a non-hydrogen-bonded phenol (B47542) due to the proton being drawn towards the nitrogen acceptor. |
| H···N Distance (Å) | ~1.70 - 1.90 | Significantly shorter than the sum of van der Waals radii, indicating a strong hydrogen bond. |
| O···N Distance (Å) | ~2.60 - 2.80 | Short distance indicative of a strong, stabilizing interaction. The steric effect of the 3-Cl substituent likely pushes this value towards the lower end of the range. researchgate.net |
| O-H···N Angle (°) | ~140 - 160 | A relatively linear angle, which is characteristic of strong hydrogen bonds. |
The computational models predict that any conformation preventing this hydrogen bond, for instance, by rotating the C-C bond connecting the side chain to the ring or by rotating the O-H bond away from the nitrogen, would be significantly higher in energy and thus negligibly populated at ambient temperatures. The combination of electronic enhancement and steric compression from the 3-chloro substituent creates a robust and highly preferred planar conformation stabilized by a strong intramolecular hydrogen bond.
Table 2: Summary of Substituent Effects on Intramolecular Hydrogen Bonding
| Effect | Origin | Consequence for this compound |
|---|---|---|
| Electronic (Inductive) | Electron-withdrawing nature of the 3-chloro substituent. researchgate.net | Increases the acidity of the phenolic proton, strengthening the O-H···N bond. nih.gov |
| Steric (Repulsion) | Spatial repulsion between the 3-chloro atom and the [(methylamino)methyl] side chain. researchgate.net | Forces the side chain closer to the -OH group, shortening the H···N distance and enhancing bond strength. researchgate.net |
| Resonance Assistance | Electron delocalization within the six-membered pseudo-ring formed by the hydrogen bond. mdpi.com | Contributes to the overall stability of the planar conformation. |
Role of 3 Chloro 2 Methylamino Methyl Phenol As a Synthetic Building Block and Probe
Utilization in the Construction of Complex Molecular Architectures
The strategic placement of functional groups in 3-Chloro-2-[(methylamino)methyl]phenol makes it a promising starting material for constructing intricate molecular frameworks. Phenolic Mannich bases are well-established precursors in the synthesis of various heterocyclic compounds and as ligands for metal complexes. nih.govresearchgate.net
The key structural features that contribute to its utility are:
The Ortho-Aminomethylphenol Moiety: The proximity of the phenolic hydroxyl and the aminomethyl group allows for cyclization reactions. For instance, reaction with aldehydes or ketones can lead to the formation of 1,3-benzoxazine rings, which are important structures in polymer chemistry and materials science. researchgate.net
Reactive Functional Groups: The nucleophilic secondary amine and the acidic phenolic hydroxyl group can be selectively targeted for various modifications. The amine can undergo acylation, alkylation, or arylation, while the phenol (B47542) can be converted into ethers or esters. These transformations allow the molecule to be incorporated into larger, more complex structures.
The Chlorine Substituent: The chloro group on the aromatic ring influences the reactivity of the phenol and the benzene (B151609) ring itself. It can also serve as a handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, enabling the attachment of a wide range of other molecular fragments.
These features position this compound as a valuable intermediate for synthesizing compounds with potential applications in medicinal chemistry and materials science. nih.govoarjbp.com
Table 1: Potential Applications in Complex Molecule Synthesis
| Application Area | Synthetic Transformation | Resulting Molecular Architecture |
|---|---|---|
| Heterocycle Synthesis | Reaction with aldehydes/ketones | 1,3-Benzoxazine derivatives |
| Ligand Development | Chelation with metal ions | Metal complexes for catalysis |
| Medicinal Chemistry | N- and O-functionalization | Diverse scaffolds for drug discovery |
| Materials Science | Cross-coupling at the C-Cl bond | Functionalized polymers and materials |
Development of New Synthetic Methodologies Using the Compound as a Model Substrate
Substituted phenols and amines are fundamental components in a vast number of organic reactions. This compound serves as an excellent model substrate for developing and optimizing new synthetic methodologies due to its distinct functional groups with different reactivities.
Researchers can utilize this compound to study:
Regioselectivity: With two primary nucleophilic sites (the oxygen of the phenol and the nitrogen of the amine), the compound is ideal for studying the regioselectivity of reactions with electrophiles under various conditions. For example, chemists can investigate conditions that favor O-alkylation over N-alkylation.
Chemoselectivity: The presence of the C-Cl bond allows for the study of chemoselective cross-coupling reactions. Methodologies could be developed to perform coupling at the chlorine atom without affecting the other functional groups.
Intramolecular vs. Intermolecular Reactions: The ortho-disposed functional groups can be used to explore the competition between intramolecular cyclization and intermolecular reactions, providing insights into reaction kinetics and thermodynamics.
The data gathered from such studies can be broadly applicable to the synthesis of other complex molecules bearing similar functional group arrays.
Table 2: this compound as a Model Substrate for Reaction Development
| Reaction Type | Investigated Aspect | Potential Outcome |
|---|---|---|
| Alkylation | Regioselectivity (O- vs. N-alkylation) | Optimized conditions for selective functionalization |
| Acylation | Site-selectivity | Synthesis of specific amides or esters |
| Cross-Coupling | Chemoselectivity at the C-Cl bond | New methods for late-stage functionalization |
| Cyclization | Intramolecular reaction pathways | Access to novel heterocyclic systems |
Investigation of Chemical Space Expansion through Derivatization
The expansion of chemical space is a critical objective in fields like drug discovery, where molecular diversity is essential for identifying new bioactive compounds. nih.gov this compound is an attractive scaffold for generating a library of diverse derivatives due to its multiple points for modification.
Systematic derivatization can be achieved through several common synthetic transformations:
At the Phenolic Hydroxyl: Etherification or esterification with a variety of alkyl, aryl, or acyl groups can modulate properties such as lipophilicity and hydrogen-bonding capacity.
At the Secondary Amine: The nitrogen atom can be alkylated, acylated, or incorporated into different heterocyclic systems. This allows for the introduction of basic or non-basic functionalities and steric bulk.
At the Aromatic Ring: While the existing chlorine atom is one point of functionality, electrophilic aromatic substitution could potentially introduce other groups onto the ring, although the directing effects of the existing substituents would need to be considered.
By systematically applying these derivatization strategies, a large and diverse library of compounds can be generated from this single precursor, enabling the exploration of structure-activity relationships (SAR) in various biological or material science contexts. nih.gov
Table 3: Derivatization Strategies for Chemical Space Expansion
| Modification Site | Reaction | Reagents | Resulting Functional Group |
|---|---|---|---|
| Phenolic -OH | Etherification | Alkyl halides, Aryl halides | Ether (-OR) |
| Phenolic -OH | Esterification | Acyl chlorides, Carboxylic acids | Ester (-OCOR) |
| Amino -NH | N-Alkylation | Alkyl halides | Tertiary Amine (-NRCH₃) |
| Amino -NH | N-Acylation | Acyl chlorides | Amide (-N(COR)CH₃) |
| Aromatic C-Cl | Cross-Coupling | Boronic acids, Alkynes | C-C or C-Heteroatom bond |
Future Research Directions and Emerging Avenues for 3 Chloro 2 Methylamino Methyl Phenol
Development of Novel Asymmetric Synthetic Approaches
Currently, there is a lack of published research on the asymmetric synthesis of 3-Chloro-2-[(methylamino)methyl]phenol. The development of methods to produce this compound in a stereochemically controlled manner would be a significant advancement. Future research could focus on several promising strategies:
Catalytic Asymmetric Mannich-type Reactions: A potential route could involve the asymmetric Mannich reaction between 3-chlorophenol (B135607), formaldehyde (B43269), and methylamine, utilizing a chiral catalyst to induce enantioselectivity.
Chiral Auxiliary-Mediated Synthesis: Another approach could involve the use of a chiral auxiliary attached to either the phenol (B47542) or the amine, which would direct the stereochemical outcome of the key bond-forming step. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.
Kinetic Resolution: If a racemic mixture of this compound can be synthesized, enzymatic or chemical kinetic resolution could be employed to separate the enantiomers.
A comparative table of potential asymmetric synthetic methods is presented below:
| Synthetic Approach | Potential Catalyst/Reagent | Expected Outcome | Challenges |
| Catalytic Asymmetric Mannich Reaction | Chiral organocatalysts (e.g., prolinol derivatives), Chiral metal complexes (e.g., with BINOL ligands) | Direct formation of enantiomerically enriched product. | Catalyst screening and optimization, control of regioselectivity. |
| Chiral Auxiliary-Mediated Synthesis | Evans auxiliaries, Oppolzer's sultams | High diastereoselectivity, predictable stereochemistry. | Additional steps for auxiliary attachment and removal. |
| Kinetic Resolution | Lipases, Acylases, Chiral resolving agents | Separation of enantiomers from a racemic mixture. | Maximum 50% yield for the desired enantiomer, requires an efficient racemic synthesis. |
Exploration of Unconventional Reactivity Modes
The reactivity of this compound is not well-documented. Future investigations could explore its behavior in various unconventional reaction paradigms. The presence of a phenol, a secondary amine, and a chlorinated aromatic ring suggests a rich and potentially complex reactivity profile.
Potential areas of exploration include:
Ortho-Quinone Methide Formation: The phenolic hydroxyl group and the adjacent aminomethyl substituent could potentially undergo intramolecular cyclization or react with external electrophiles via an ortho-quinone methide intermediate.
Directed C-H Activation: The substituents on the aromatic ring could be used to direct transition-metal-catalyzed C-H activation at specific positions, allowing for further functionalization of the molecule.
Photoredox Catalysis: The electron-rich nature of the phenol ring could make it a suitable substrate for photoredox-catalyzed reactions, enabling novel transformations under mild conditions.
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of this compound has not been reported in a continuous flow setup. Integrating its synthesis with flow chemistry could offer several advantages over traditional batch processing, including improved safety, better control over reaction parameters, and the potential for rapid optimization and scale-up.
An automated flow synthesis platform could be designed to perform a multi-step synthesis, purification, and in-line analysis of the compound. This would enable high-throughput screening of reaction conditions and the rapid generation of a library of analogues for further study.
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
There is no information available on the use of advanced spectroscopic techniques for the real-time monitoring of reactions involving this compound. Future work in this area could involve the application of Process Analytical Technology (PAT) tools to gain a deeper understanding of reaction kinetics and mechanisms.
Techniques that could be employed include:
| Spectroscopic Technique | Information Gained | Potential Application |
| ReactIR (In-situ FTIR) | Real-time concentration profiles of reactants, intermediates, and products. | Monitoring the progress of synthetic reactions, identifying transient intermediates. |
| In-situ NMR | Detailed structural information on species in the reaction mixture. | Elucidating reaction mechanisms, determining stereoselectivity in real-time. |
| Raman Spectroscopy | Vibrational information, complementary to IR, often better for aqueous systems. | Monitoring reactions in aqueous media, studying catalyst behavior. |
Deeper Theoretical Understanding of Reactivity and Selectivity
No theoretical studies on the electronic structure, reactivity, or spectroscopic properties of this compound have been published. Computational chemistry could provide valuable insights into its behavior and guide experimental design.
Future theoretical work could focus on:
Density Functional Theory (DFT) Calculations: To predict the ground-state geometry, electronic properties, and spectroscopic signatures (NMR, IR) of the molecule.
Transition State Modeling: To investigate the mechanisms of potential reactions and understand the origins of selectivity in asymmetric syntheses.
Molecular Dynamics Simulations: To study the conformational landscape of the molecule and its interactions with solvents or potential biological targets.
Q & A
Q. What are the recommended synthetic routes for 3-Chloro-2-[(methylamino)methyl]phenol, and how can intermediates be characterized?
The synthesis of this compound typically involves introducing the methylamino-methyl group via reductive amination or nucleophilic substitution. For example:
- Step 1 : Start with 3-chloro-2-hydroxybenzaldehyde. React with methylamine under reducing conditions (e.g., NaBH₃CN) to form the methylamino intermediate.
- Step 2 : Reduce the aldehyde group to a hydroxyl group using catalytic hydrogenation or borohydride reagents.
Characterization : Confirm intermediates via ¹H/¹³C NMR (e.g., aldehyde proton at ~9.8 ppm) and HPLC-MS for purity (>95%). Structural analogs like (3-Chloro-4-fluorothiophen-2-yl)(phenyl)methanol highlight the importance of monitoring stereochemistry and by-products during synthesis .
Q. What analytical techniques are critical for verifying the structure and purity of this compound?
- NMR Spectroscopy : Key signals include the phenolic -OH (δ ~5.5 ppm, broad), methylamino protons (δ ~2.8-3.2 ppm), and aromatic protons (δ ~6.5-7.5 ppm).
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 185.6 (calculated for C₈H₁₁ClNO).
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) can resolve impurities, as demonstrated in studies on methyl 2-amino-2-(3-chloro-4-hydroxyphenyl)acetate .
Q. How should researchers handle and store this compound safely in the laboratory?
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation of dust/aerosols. Avoid skin contact, as phenol derivatives can cause irritation .
- Storage : Keep in an inert atmosphere (argon/nitrogen) at 0–6°C to prevent oxidation. Use amber glass vials to limit photodegradation .
Advanced Research Questions
Q. How can conflicting data on the biological activity of structurally similar compounds guide experimental design?
Structural analogs like 4-bromo-2-[(cyclopentylamino)methyl]phenol (antimicrobial) and 3-Chloro-2-[(cyclopentylamino)methyl]phenol (different reactivity) demonstrate that:
- Halogen position (para vs. meta) significantly impacts antimicrobial efficacy.
- Amine substituents (methyl vs. cyclopentyl) alter steric hindrance and solubility.
Experimental Design : Perform comparative assays using Staphylococcus aureus and Escherichia coli under standardized MIC protocols. Include positive controls (e.g., chloramphenicol) and validate results with dose-response curves .
Q. What strategies address low yields or by-products in the synthesis of this compound?
- By-product Analysis : Use LC-MS to identify impurities (e.g., over-alkylated products or oxidation by-products).
- Optimization : Adjust reaction stoichiometry (e.g., excess methylamine) or employ protecting groups for the phenolic -OH during amination.
- Catalysis : Transition-metal catalysts (e.g., Pd/C) can improve selectivity, as seen in the synthesis of (E)-3-chloro-2-(((4-nitrophenyl)imino)methyl)phenol .
Q. How do computational and crystallographic studies enhance understanding of this compound’s reactivity?
- DFT Calculations : Predict electron density at the phenolic oxygen and methylamino nitrogen to model nucleophilic/electrophilic sites.
- X-ray Crystallography : Resolve bond angles and intermolecular interactions (e.g., hydrogen bonding in (E)-3-chloro-2-(((4-nitrophenyl)imino)methyl)phenol). This data clarifies steric effects influencing catalytic or ligand-binding applications .
Q. What are the implications of substituent effects on this compound’s potential as a pharmaceutical intermediate?
- Chlorine’s Role : Enhances lipophilicity and membrane permeability (logP ~2.1).
- Methylamino Group : Acts as a hydrogen-bond donor, critical for target binding (e.g., enzyme active sites).
Case Study : Analogous compounds like 2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol show dual functionality as enzyme inhibitors and metal ligands .
Data Contradictions and Resolution
Q. How should researchers resolve discrepancies in reported solubility or stability data?
- Solubility : Conflicting values may arise from solvent polarity (e.g., DMSO vs. water). Use standardized protocols (OECD 105) and report temperature/pH conditions.
- Stability : Degradation under UV light vs. dark storage was noted for 3-chlorophenol derivatives. Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring .
Q. Why do some studies report variable biological activity for similar compounds?
- Assay Variability : Differences in bacterial strains (e.g., ATCC vs. clinical isolates) or culture media (Mueller-Hinton vs. LB broth) affect MIC values.
- Structural Nuances : Even minor changes (e.g., -OCH₃ vs. -CH₃) alter pharmacokinetics. Cross-validate findings using in silico docking (e.g., AutoDock Vina) and in vivo models .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
